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Compound of Interest

Compound Name: Amikacin hydrate

Cat. No.: B001105

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of amikacin hydrate. The information is tailored for researchers,
scientists, and professionals involved in drug development, offering detailed insights into the
compound's behavior and therapeutic action.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] Itis a
crucial therapeutic agent for treating serious bacterial infections caused by multidrug-resistant
Gram-negative bacteria, particularly those resistant to other aminoglycosides like gentamicin
and tobramycin.[1][3] Its clinical utility is rooted in its broad spectrum of activity and favorable
pharmacokinetic profile.[3][4] This guide delves into the core principles of amikacin's
pharmacokinetics (PK) and pharmacodynamics (PD), providing a foundation for further
research and development.

Pharmacokinetics: The Journey of Amikacin in the
Body

The pharmacokinetic profile of amikacin, like other aminoglycosides, is characterized by its
concentration-dependent bactericidal activity.[5] Understanding its absorption, distribution,
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metabolism, and excretion (ADME) is fundamental to optimizing dosing regimens and
minimizing toxicity.

Absorption

Amikacin is poorly absorbed from the gastrointestinal tract and is therefore administered
parenterally, primarily through intravenous (IV) or intramuscular (IM) injections.[1][6] Following
IM administration, amikacin is rapidly absorbed, reaching peak plasma concentrations within 45
minutes to 2 hours.[1] After a single 7.5 mg/kg IM dose in adults with normal renal function,
peak plasma concentrations of 17-25 pg/mL are achieved.[1] Following a 1-hour IV infusion of
the same dose, peak plasma concentrations average 38 ug/mL immediately after the infusion.

[1]

Distribution

Amikacin is widely distributed into extracellular fluids and various body tissues, including the
kidneys, liver, and lungs.[7][8] It also distributes into bile, sputum, bronchial secretions, and
interstitial, pleural, and synovial fluids.[1] The apparent volume of distribution in healthy adults
is approximately 18.1% to 28% of body weight.[1][9] Protein binding of amikacin in serum is
low, at < 10%.[1]

Metabolism

Amikacin is not metabolized in the body and is excreted unchanged.[2]

Excretion

The primary route of elimination for amikacin is renal, with 94-98% of a single IM or IV dose
excreted unchanged in the urine via glomerular filtration within 24 hours in adults with normal
renal function.[1] The plasma elimination half-life is typically 2-3 hours in adults with normal
renal function.[1] However, in patients with severe renal impairment, the half-life can be
significantly prolonged, ranging from 30 to 86 hours.[1]

Table 1: Summary of Key Pharmacokinetic Parameters of Amikacin in Adults with Normal Renal
Function
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Parameter

Value

Reference

Route of Administration

Intravenous (1V), Intramuscular

(IM)

[1](6]

Bioavailability (IM)

Rapidly and completely
absorbed

[1]

Time to Peak Plasma

Concentration (IM)

45 minutes - 2 hours

[1]

Peak Plasma Concentration
(7.5 mg/kg IM)

17 - 25 pg/mL

[1]

Peak Plasma Concentration
(7.5 mg/kg IV over 1 hr)

~38 pg/mL

[1]

Volume of Distribution

18.1% - 28% of body weight

[1]9]

Protein Binding

< 10%

[1]

Metabolism

Not metabolized

[2]

Route of Excretion

Renal (Glomerular filtration)

[1]

Percentage Excreted

Unchanged in Urine

94% - 98% within 24 hours

[1]

Elimination Half-life (Normal

) 2 - 3 hours [1]
Renal Function)
Elimination Half-life (Severe

] 30 - 86 hours [1]
Renal Impairment)
Serum Clearance Rate ~100 mL/min [1]
Renal Clearance Rate ~94 mL/min [1]

Pharmacodynamics: The Action of Amikacin on
Bacteria
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The pharmacodynamic properties of amikacin describe the relationship between drug
concentrations and its antimicrobial effect. Key PD characteristics include its mechanism of
action, spectrum of activity, and the development of bacterial resistance.

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1]
[5][6] The process involves the following key steps:

e Binding to the 30S Ribosomal Subunit: Amikacin binds to the 30S subunit of the bacterial
ribosome.[5][6]

« Interference with Protein Synthesis: This binding interferes with the initiation complex,
causes misreading of the mRNA genetic code, and leads to the incorporation of incorrect
amino acids into the growing polypeptide chain.[5][6]

¢ Production of Aberrant Proteins: The synthesis of nonfunctional or toxic proteins disrupts
essential cellular processes and damages the bacterial cell membrane.[6][10]

o Bacterial Cell Death: The culmination of these events leads to the death of the bacterial cell.

[6]
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Caption: Mechanism of action of amikacin leading to bacterial cell death.

Spectrum of Activity

Amikacin has a broad spectrum of activity, primarily against aerobic Gram-negative bacteria.[1]
[5] It is particularly effective against many strains that are resistant to other aminoglycosides.[3]
[4] Its spectrum includes:
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o Gram-negative bacilli:
o Pseudomonas aeruginosal4]
o Acinetobacter species[4]

o Enterobacteriaceae (including many extended-spectrum beta-lactamase producers)[4],
such as Escherichia coli, Klebsiella pneumoniae, Proteus species, Providencia species,
and Serratia species.[1]

e Mycobacteria:
o Mycobacterium tuberculosis[11]
o Mycobacterium avium-intracellulare[1]
o Mycobacterium chelonae[5]
o Mycobacterium fortuitum[5]
o Gram-positive bacteria:

o While active against some Gram-positive organisms like Staphylococcus, other antibiotics
are generally preferred due to lower toxicity.[1]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Amikacin
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] MIC Range
Organism MIC50 (pg/mL)  MIC90 (pg/mL)  Reference
(ng/imL)
Escherichia coli <0.5->32 2 >256 [12]
Klebsiella
_ <0.5 - >32 2 32 [12]
pneumoniae
Pseudomonas
. 0.25-512 4 16 [11]
aeruginosa
Acinetobacter
) <0.5->32 16 >256 [12]
baumannii
Serratia
<0.25 - >32 - - [11]
marcescens
Mycobacterium
<1->64 8 32 [13]

avium complex

Note: MIC values can vary significantly based on geographic location and specific strains.

Pharmacodynamic Indices and Post-Antibiotic Effect

The bactericidal activity of amikacin is concentration-dependent, meaning that higher
concentrations lead to more rapid and extensive killing of bacteria.[5][14] The key
pharmacodynamic indices that correlate with amikacin efficacy are the peak concentration to
MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio
(AUC/MIC).[14][15] A Cmax/MIC ratio of =8 is often targeted to optimize clinical outcomes.[16]
[17]

Amikacin also exhibits a significant post-antibiotic effect (PAE), where bacterial growth remains
suppressed even after the drug concentration falls below the MIC.[14][18] The duration of the
PAE is also concentration-dependent.[18] For Gram-negative bacteria, the PAE can range from
3 to 7 hours at clinically achievable concentrations.[18] This prolonged PAE supports the use of
once-daily dosing regimens for amikacin.[14][15]

Mechanisms of Resistance
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Bacterial resistance to amikacin can emerge through several mechanisms. The primary
mechanism is enzymatic modification of the antibiotic.[19][20] Other mechanisms include
altered drug uptake and modification of the ribosomal target.

o Enzymatic Modification: This is the most common mechanism of resistance. Bacteria
produce aminoglycoside-modifying enzymes (AMES) that inactivate the drug.[19][21] These
enzymes include:

o Aminoglycoside acetyltransferases (AACs): The most significant enzyme for amikacin
resistance is AAC(6')-1b.[19][20]

o Aminoglycoside phosphotransferases (APHs)[19]
o Aminoglycoside nucleotidyltransferases (ANTS)[19]

e Reduced Permeability and Efflux: Bacteria can alter their outer membrane porins, reducing
the uptake of amikacin into the cell.[21] Additionally, active efflux pumps can transport the
drug out of the cell.[21]

 Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site of amikacin
on the 30S ribosomal subunit, can prevent the drug from binding and inhibiting protein
synthesis.[21]
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Caption: Major mechanisms of bacterial resistance to amikacin.

Experimental Protocols for Studying Amikacin
Pharmacokinetics and Pharmacodynamics

A variety of in vitro and in vivo models are employed to investigate the PK and PD of amikacin.

In Vitro Pharmacodynamic Models

Objective: To determine the bactericidal activity and post-antibiotic effect of amikacin against
specific bacterial isolates.

Methodology: Time-Kill Curve Analysis

o Bacterial Culture Preparation: Grow the bacterial isolate of interest to the logarithmic phase
in a suitable broth medium (e.g., Mueller-Hinton broth).
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 Inoculum Preparation: Dilute the bacterial culture to a standardized starting inoculum,
typically 5 x 105 to 5 x 106 colony-forming units (CFU)/mL.

e Drug Exposure: Add amikacin at various concentrations (e.g., 0.25x, 1x, 4x, 16x the MIC) to
the bacterial suspensions. Include a growth control without any antibiotic.

e Incubation: Incubate the cultures at 37°C with shaking.

o Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect
aliquots from each culture. Perform serial dilutions and plate on appropriate agar plates to
determine the number of viable bacteria (CFU/mL).

» Data Analysis: Plot the log10 CFU/mL versus time for each amikacin concentration. The rate
and extent of bacterial killing can then be determined.

Methodology: Post-Antibiotic Effect (PAE) Determination

e Drug Exposure: Expose a standardized bacterial inoculum to a specific concentration of
amikacin for a defined period (e.g., 1-2 hours).

e Drug Removal: Remove the amikacin by either a 1:1000 dilution of the culture or by washing
the bacterial cells via centrifugation and resuspension in fresh, drug-free medium.

e Monitoring Regrowth: Monitor the growth of the bacteria in the drug-free medium by
performing viable counts at regular intervals.

o PAE Calculation: The PAE is calculated as T - C, where T is the time required for the viable
count of the drug-exposed culture to increase by 1 log10 CFU/mL after drug removal, and C
is the corresponding time for the unexposed control culture.
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Caption: Workflow for a time-kill curve experiment.
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In Vivo Pharmacokinetic and Pharmacodynamic Models

Objective: To characterize the PK of amikacin in an animal model and to correlate PK/PD

parameters with efficacy.

Animal Model: Murine thigh and lung infection models are commonly used.[14][15]

Methodology: Pharmacokinetic Study

Animal Preparation: Use a suitable animal model (e.g., mice).

Drug Administration: Administer a single dose of amikacin via a clinically relevant route (e.g.,
subcutaneous or intravenous injection).

Blood Sampling: Collect blood samples at multiple time points after drug administration.

Drug Concentration Analysis: Measure the concentration of amikacin in the plasma or serum
samples using a validated analytical method (e.g., LC-MS/MS or a microbiological assay).

Pharmacokinetic Modeling: Use the plasma concentration-time data to determine key PK
parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance using
appropriate software (e.g., NONMEM).[22]

Methodology: Efficacy Study (e.g., Murine Thigh Infection Model)

Induction of Infection: Induce a localized infection in the thigh muscle of neutropenic mice by
injecting a standardized inoculum of the test bacterium.

Treatment Initiation: Begin amikacin treatment at a specified time post-infection. Administer
different dosing regimens (e.g., varying total daily dose and dosing interval).

Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), euthanize the
animals, homogenize the infected thigh tissue, and determine the number of viable bacteria
(CFU/thigh).

PK/PD Analysis: Correlate the observed antibacterial effect (change in log10 CFU/thigh) with
the calculated PK/PD indices (Cmax/MIC, AUC/MIC) for each dosing regimen to determine
the parameter that best predicts efficacy.
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Conclusion

Amikacin hydrate remains a vital antibiotic for treating severe Gram-negative bacterial
infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties
is essential for its effective and safe use. This guide provides a detailed overview of its ADME
profile, mechanism of action, spectrum of activity, and the molecular basis of resistance. The
outlined experimental protocols offer a framework for researchers to further investigate the
intricate relationship between amikacin exposure and its therapeutic effects, ultimately
contributing to the optimization of treatment strategies and the development of novel
antimicrobial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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